N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
Description
N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 6-methyl group and a 4-methylpiperidin-1-yl moiety. The acetamide nitrogen is methylated and attached to a phenyl group, contributing to its unique steric and electronic profile.
Properties
IUPAC Name |
N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-9-11-24(12-10-15)20-21-16(2)13-18(22-20)26-14-19(25)23(3)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYZRWWNBZRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a pyrimidine ring, a piperidine moiety, and an acetamide functional group, which are significant for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, derivatives with pyrimidine rings have shown inhibitory effects against various cancer cell lines. In vitro studies demonstrated that certain pyrimidine-based compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells .
Anti-inflammatory Effects
Compounds related to this compound have been evaluated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains, showing significant inhibition at low concentrations. For example, studies on related pyrazole derivatives revealed broad-spectrum antibacterial effects, indicating that modifications to the piperidine or pyrimidine rings could enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Pyrimidine Substitution : The presence of methyl groups on the pyrimidine ring enhances binding affinity to target proteins.
- Piperidine Influence : Variations in the piperidine substituent can modulate both solubility and biological activity.
- Acetamide Group : This functional group is essential for maintaining the compound's pharmacodynamic properties.
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of caspases .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of similar compounds were assessed using a murine model of acute inflammation. The results indicated a reduction in edema and inflammatory markers when treated with compounds structurally related to this compound, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Target Compound: The pyrimidine ring is substituted at position 2 with 4-methylpiperidin-1-yl and at position 4 with a methoxy-linked acetamide group.
- Analog 1 () : 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide replaces 4-methylpiperidine with piperidine and substitutes the phenyl group with a 2-trifluoromethylphenyl . The trifluoromethyl group introduces strong electron-withdrawing effects, which may alter binding kinetics but reduce metabolic stability due to increased polarity .
- Analog 2 () : N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide retains the 4-methylpiperidinyl group but replaces the N-methyl-N-phenyl acetamide with a 5-chloro-2-methylphenyl substituent. The chloro group increases molecular weight (388.9 vs. ~350–370 for the target compound) and may enhance halogen bonding in target interactions .
Impact of Piperidine/Piperazine Derivatives
- Analog 3 (): 2-(3-(6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)phenoxy)-N-isopropylacetamide substitutes 4-methylpiperidine with 4-methylpiperazine, introducing a basic nitrogen. This modification could improve solubility in acidic environments but may reduce blood-brain barrier penetration due to increased polarity .
Acetamide Substituent Variations
- Electron-Donating vs.
- Steric Effects : The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like isopropyl () or chlorophenyl (), possibly enhancing conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
